N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide
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Overview
Description
Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways. For instance, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides can be achieved in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Scientific Research Applications
VEGFR-2 Inhibition and Antitumor Activity
Compounds structurally related to N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant efficacy in inhibiting tumor growth in lung and colon carcinoma models (Borzilleri et al., 2006). This suggests potential research applications in cancer therapy, particularly in the development of targeted inhibitors for tumor angiogenesis.
Green Chemistry in Synthesis
Research on benzothiazole derivatives has emphasized the importance of green chemistry principles in the synthesis of these compounds. For instance, advancements have been made in synthesizing benzothiazole compounds through environmentally friendly methods, highlighting the role of green chemistry in the development of synthetic processes (Gao et al., 2020). This area of research is crucial for minimizing the environmental impact of chemical synthesis and exploring sustainable production methods.
Antimicrobial and Anti-inflammatory Applications
Several benzothiazole derivatives exhibit marked antimicrobial and anti-inflammatory activities. For example, N-benzothiazol-2-yl-amides synthesized through copper-catalyzed intramolecular cyclization processes have shown good to excellent yields, suggesting potential applications in developing new antimicrobial agents (Wang et al., 2008). Additionally, compounds with a benzothiazole moiety have demonstrated significant anti-inflammatory and psychotropic activities in vivo, indicating potential research applications in the development of new therapies for inflammatory conditions and mental health disorders (Zablotskaya et al., 2013).
Photophysical Properties and Sensing Mechanisms
The study of benzothiazole derivatives extends to their photophysical properties and applications in sensing mechanisms. For instance, the fluorescent sensing mechanism of certain benzothiazole derivatives, such as BTTPB, has been explored through DFT/TDDFT studies, demonstrating the potential of these compounds in developing fluorescent chemosensors for various applications (Chen et al., 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be varied depending on the specific derivative and its intended use.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the growth of bacteria by interacting with bacterial cell wall synthesis .
Pharmacokinetics
The synthesized compounds were found to have a favorable pharmacokinetic profile .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-14(17)16(10-7-8-10)9-13-15-11-5-3-4-6-12(11)18-13/h2-6,10H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVVKYYEHVSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=NC2=CC=CC=C2S1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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